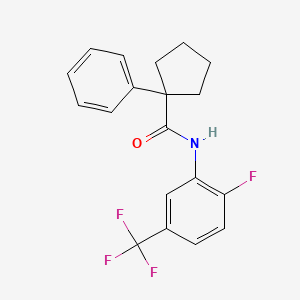
N-(2-フルオロ-5-(トリフルオロメチル)フェニル)(フェニルシクロペンチル)ホルムアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a complex organic compound characterized by the presence of fluorine atoms and a formamide group. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
科学的研究の応用
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multiple steps, starting with the preparation of the key intermediate, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with phenylcyclopentylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
作用機序
The mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
類似化合物との比較
Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A precursor in the synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide.
[2-Fluoro-5-(trifluoromethyl)phenyl]methanol: Another fluorinated compound with similar structural features.
Uniqueness
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is unique due to its combination of a trifluoromethyl group and a formamide group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C19H17F4NO
- Molecular Weight : 351.34 g/mol
- CAS Number : 1022529-02-7
The compound features a fluorinated phenyl ring and a cyclopentyl moiety, which contribute to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves:
- Preparation of Key Intermediate : The initial step often includes the formation of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate.
- Reaction with Phenylcyclopentylamine : This intermediate is then reacted with phenylcyclopentylamine under controlled conditions, usually involving solvents like dichloromethane and catalysts to enhance yield and purity.
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide exhibits its biological activity through several mechanisms:
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
- Protein Interaction : The formamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating protein activity.
In Vitro Studies
Research has highlighted the compound's potential in inhibiting various cellular processes:
- Cell Proliferation : In studies involving L1210 mouse leukemia cells, compounds similar to N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests a strong potential for anticancer applications .
Case Studies
- Anticancer Activity : A study evaluated the effects of related compounds on L1210 mouse leukemia cells, revealing significant growth inhibition. The mechanism was linked to intracellular release pathways that enhance the cytotoxicity of these compounds .
- Selectivity and Potency : Another investigation into structurally similar compounds demonstrated selective inhibition against specific isoforms of enzymes involved in cancer progression, showcasing favorable pharmacokinetic profiles and low toxicity in vivo models .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (nM) | Target Enzyme | Selectivity |
|---|---|---|---|
| N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide | TBD | TBD | TBD |
| Compound 17d (similar structure) | 8 | mPGES-1 | High |
| Compound X (related analog) | 16.24 | A549 Cells | Moderate |
特性
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEDDLDSWGYVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














